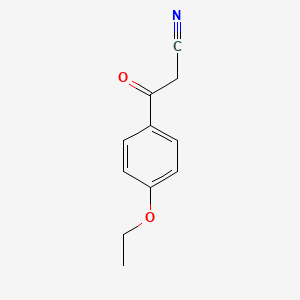

3-(4-Ethoxyphenyl)-3-oxopropanenitrile

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and Mass Spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It may include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, and refractive index .Applications De Recherche Scientifique

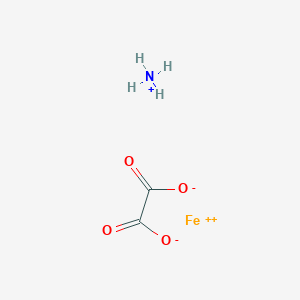

Oxidative Cyclization

3-(4-Ethoxyphenyl)-3-oxopropanenitrile plays a role in oxidative cyclization reactions. For instance, Yılmaz et al. (2008) demonstrated the use of 3-oxopropanenitriles in oxidative cyclization mediated by manganese(III) acetate with 2-thienyl substituted alkenes. This process yielded dihydrofuran-3-carbonitriles, indicating the potential of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in synthesizing heterocyclic compounds (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).

Radical Addition and Annulation Reactions

The chemical is also significant in radical addition and annulation reactions. For example, Yılmaz et al. (2019) explored the radical addition of 3-oxopropanenitriles to terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This process led to the formation of dihydrofuran-3-carbonitriles, underscoring the versatility of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in organic synthesis (Hocaoglu & Yılmaz, 2019).

Synthesis of Pyrazolo and Pyridine Derivatives

A research study by Arlan, Javahershenas, and Khalafy (2020) utilized 3-oxopropanenitriles in the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting its role in creating compounds with potential biological and pharmacological activities (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Synthesis of Polysubstituted Thiopene and Thiadiazole Derivatives

The compound is also instrumental in synthesizing novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. For instance, Farag, Dawood, and Kandeel (1997) demonstrated the use of 3-(Benzothiazol-2-yl)-3-oxopropanenitrile in the synthesis of these derivatives, illustrating its utility in creating structurally diverse organic compounds (Farag, Dawood, & Kandeel, 1997).

Mécanisme D'action

Mode of Action

It is possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .

Biochemical Pathways

It is likely that the compound could influence multiple pathways due to its potential to interact with various targets .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZHUVVJWMKTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623739 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

CAS RN |

54605-62-8 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

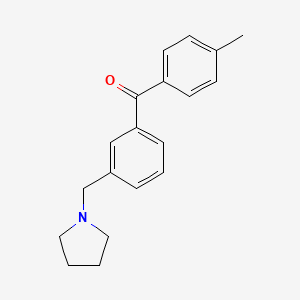

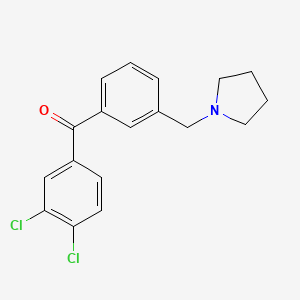

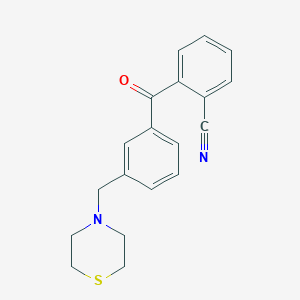

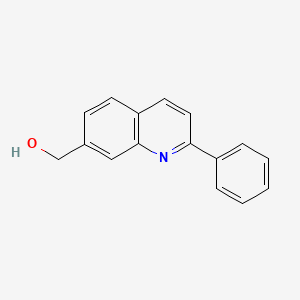

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)

![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)

![4-[4-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1613276.png)

![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)